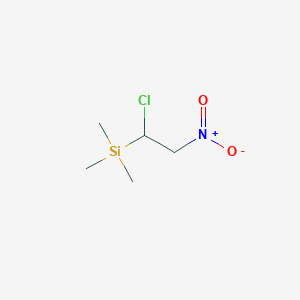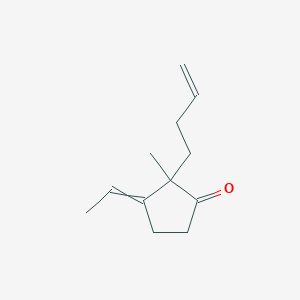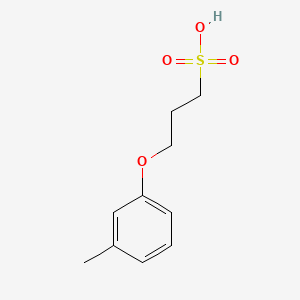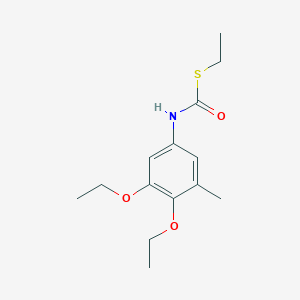
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate is a chemical compound known for its unique structure and properties It belongs to the class of carbamothioates, which are characterized by the presence of a thiocarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate typically involves the reaction of 3,4-diethoxy-5-methylphenyl isocyanate with ethyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,4-diethoxy-5-methylphenyl isocyanate+ethyl mercaptan→S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to inhibit specific enzymes in plants
Mecanismo De Acción
The mechanism of action of S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate involves the inhibition of specific enzymes. The thiocarbamate group interacts with the active site of the enzyme, leading to the formation of a stable complex that prevents the enzyme from catalyzing its normal reaction. This inhibition can affect various biochemical pathways, depending on the target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
S-Ethyl dipropyl carbamothioate: Another thiocarbamate compound with similar herbicidal properties.
S-Propyl butylethylcarbamothioate: Known for its use in agricultural applications.
S-Propyl dipropylcarbamothioate: Used as a herbicide with a different alkyl group configuration.
Uniqueness
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate stands out due to its specific structural features, such as the presence of diethoxy and methyl groups on the phenyl ring. These modifications can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84972-51-0 |
|---|---|
Fórmula molecular |
C14H21NO3S |
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
S-ethyl N-(3,4-diethoxy-5-methylphenyl)carbamothioate |
InChI |
InChI=1S/C14H21NO3S/c1-5-17-12-9-11(15-14(16)19-7-3)8-10(4)13(12)18-6-2/h8-9H,5-7H2,1-4H3,(H,15,16) |
Clave InChI |
CLIOALRJQGDKJV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)NC(=O)SCC)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


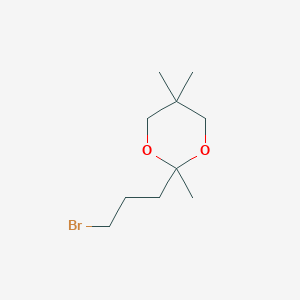
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
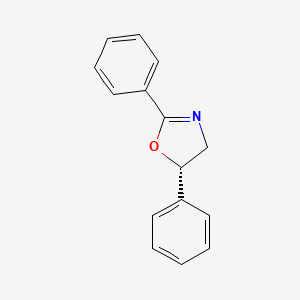
![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)

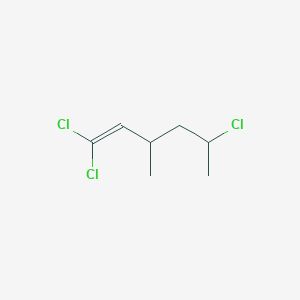

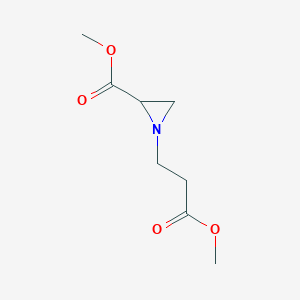
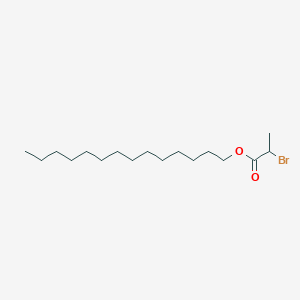
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)
